3-(3,4-Dichlorophenyl)propiophenone

Description

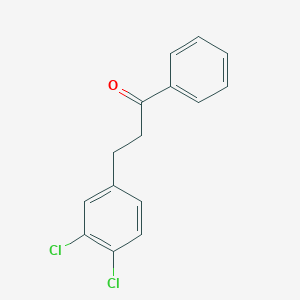

3-(3,4-Dichlorophenyl)propiophenone (CAS: 6582-42-9), also known as 3',4'-dichloropropiophenone, is an aromatic ketone with the molecular formula $ C9H7Cl_2O $. It features a propiophenone backbone substituted with 3,4-dichlorophenyl groups. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine atoms, which enhance its reactivity and biological activity . It is commonly used as an intermediate in synthesizing urea derivatives, cinnamamides, and other bioactive molecules .

Properties

Molecular Formula |

C15H12Cl2O |

|---|---|

Molecular Weight |

279.2 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H12Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-6,8,10H,7,9H2 |

InChI Key |

CMBSTZZWCGNIQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Propiophenone Class

3',4'-Dichloropropiophenone vs. 3-(2,4,5-Trichlorophenoxy)pyrrolidine Hydrochloride

- Structural Differences: The latter contains a pyrrolidine ring and trichlorophenoxy substituents, while 3',4'-dichloropropiophenone lacks heterocyclic components.

- Applications: 3',4'-Dichloropropiophenone is primarily a synthetic intermediate, whereas trichlorophenoxy derivatives are used in herbicide formulations .

- Bioactivity: Limited data exist for direct bioactivity comparisons, but the trichlorophenoxy group in pyrrolidine derivatives is associated with herbicidal rather than antimicrobial properties.

3',4'-Dichloropropiophenone vs. 3-(3,4-Dimethylphenyl)propiophenone

- Safety: Methyl-substituted analogs may exhibit lower cytotoxicity, though specific data for these propiophenones are unavailable .

Urea Derivatives

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (V)

- Synthesis: Prepared via an efficient, eco-friendly process with high yield (85–90%) compared to traditional methods for 3',4'-dichloropropiophenone derivatives .

- Bioactivity: Exhibits herbicidal properties, whereas 3',4'-dichloropropiophenone itself lacks direct agricultural applications.

1,3-Diarylurea Compounds (BTdCPU, NCPdCPU)

- Structure-Activity Relationship: The 3,4-dichlorophenyl group in these urea derivatives enhances binding to biological targets, improving growth inhibition in cancer cell lines compared to non-halogenated analogs .

Cinnamanilide Derivatives

3,4-Dichlorocinnamanilides demonstrate superior antimicrobial activity compared to 4-chlorocinnamanilides. For example:

| Compound | MIC (µM) against S. aureus | MIC (µM) against MRSA | Cytotoxicity (Porcine Macrophages) |

|---|---|---|---|

| (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide | 0.12 | 0.25 | Low |

| 4-Chlorocinnamanilide analogs | 0.5–1.0 | 1.0–2.0 | Moderate |

Amine Derivatives (BD Series)

BD 1008 and BD 1047

- Structural Features: Both contain a 3,4-dichlorophenethylamine backbone but differ in tertiary amine substituents (pyrrolidinyl vs. dimethylamino groups).

- BD 1047 shows higher selectivity for σ-2 receptors, linked to anticancer activity .

- Comparison: Unlike 3',4'-dichloropropiophenone, these amines directly interact with central nervous system targets due to their basic nitrogen centers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.